molecular formula C21H22FN3O2S B2724818 N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 1030112-43-6

N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No. B2724818
M. Wt: 399.48
InChI Key: NCMLCJBBCQQKNW-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C21H22FN3O2S and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis Applications

Synthetic Methodology and Heterocyclic Chemistry

The compound falls within the scope of research focusing on the synthesis of heterocyclic compounds, which are crucial for the development of new pharmaceuticals, agrochemicals, and materials. For example, the work by Harb, Hussein, and Mousa (2006) outlines the synthesis of thienopyridines and related compounds, demonstrating the utility of similar structures in heterocyclic synthesis. This type of research is pivotal for creating novel compounds with potential biological activities (Harb, Hussein, & Mousa, 2006).

Biological Activity Studies

Antimicrobial and Antitumor Potentials

Investigations into compounds with similar structures have shown moderate antimicrobial activity, suggesting the potential for this compound to be explored in similar contexts. Farag, Kheder, and Mabkhot (2009) synthesized derivatives that demonstrated this activity, indicating the broader potential of such compounds in developing new antimicrobials (Farag, Kheder, & Mabkhot, 2009).

Radiosensitizing Effect for Cancer Treatment

Research into phenylpyrimidine derivatives has identified compounds that exhibit significant radiosensitizing effects on human lung cancer cells, highlighting the potential for compounds within this class to enhance the efficacy of radiotherapy in cancer treatment. This suggests a promising area of application for the compound , as enhancing radiosensitivity could improve treatment outcomes for cancer patients (Jung et al., 2019).

Chemical Interaction and Mechanism Studies

Inhibition of Enzymatic Activities

The inhibition of dihydroorotate dehydrogenase by compounds such as isoxazol and cinchoninic acid derivatives has been studied, with implications for the design of immunosuppressive drugs. This line of research indicates the potential for N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide to act on similar pathways, offering insights into new therapeutic approaches (Knecht & Löffler, 1998).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O2S/c1-12-7-8-13(11-15(12)22)23-18(26)10-9-17-24-20(27)19-14-5-3-2-4-6-16(14)28-21(19)25-17/h7-8,11H,2-6,9-10H2,1H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMLCJBBCQQKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide

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